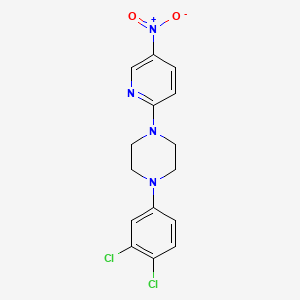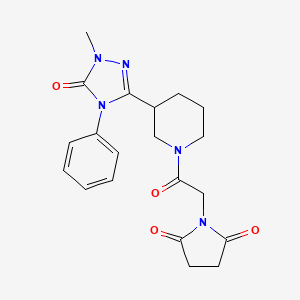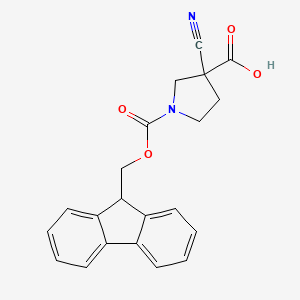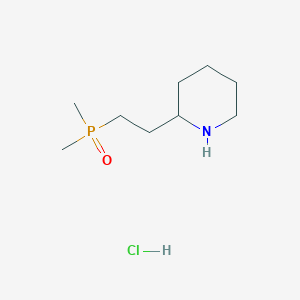
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (1-DCPNP) is a synthetic compound belonging to the class of piperazine derivatives. It is a white crystalline powder with a melting point of 160-163°C and a molecular weight of 270.71 g/mol. It is soluble in ethanol and methanol, but insoluble in water. 1-DCPNP is primarily used as an intermediate in the synthesis of other compounds, but has recently been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
1-(2,3-dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. It is synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of chemical reactions including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The structure of this compound is confirmed through Infrared (IR) and 1H-Nuclear Magnetic Resonance (1H-NMR) techniques. Studies have explored different synthesis methods to optimize yield and product quality, with a total yield reaching up to 53.3%. The factors influencing the key steps in the synthesis process have been discussed in depth, shedding light on the intricacies of pharmaceutical chemical synthesis (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).
Anticancer Applications
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally similar to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, has been synthesized and evaluated for anticancer activities. Notably, some of these compounds exhibited promising antiproliferative effects against breast cancer cells, showcasing the potential of piperazine derivatives in developing new cancer treatments. The compounds were tested for their ability to induce apoptosis, a crucial mechanism for anticancer drugs, and their cytotoxicity was assessed in cancer cells compared to healthy cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antagonistic Properties and Molecular Interactions
Certain piperazine derivatives have been studied for their antagonistic properties, particularly targeting receptors like dopamine D(4) and cannabinoid receptors. These studies provide insight into the molecular interactions and structural conformations of these compounds, contributing to our understanding of their pharmacological profiles and potential therapeutic applications. The research covers various aspects including the synthesis, binding affinities, and the functional properties of these compounds, which are crucial for drug design and development (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000), (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDOQNAOKFCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)


![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)
![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)




![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

